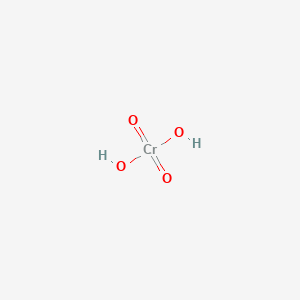

Chromic acid

Cat. No. B076003

Key on ui cas rn:

7738-94-5

M. Wt: 118.01 g/mol

InChI Key: KRVSOGSZCMJSLX-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US07189754B2

Procedure details

Commercial (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid (30 g, 0.13 mol) was dissolved in acetone (1500 ml). A mechanical stirrer was placed in the flask and the solution stirred vigorously. A freshly made solution of 8N chromic acid was prepared by dissolving chromium trioxide (66.7 g, 0.667 mol) in water (40 ml), adding concentrated sulphuric acid (53.3 ml) and adding enough water to bring the solution volume to 115 ml. The 8N chromic acid solution (115 ml) was then added dropwise over a period of 30 minutes with continued vigorous stirring, the reaction's exotherm being maintained at the optimal temperature of 25° C. by the use of an ice bath. After the complete addition of the chromic acid, the reaction mixture was stirred for a further 15 minutes—maintaining the optimal temperature of 25° C. The reaction mixture was then quenched by the addition of methanol (20 ml). Exotherm controlled by the use of an ice bath and, if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself. The reaction mixture was filtered through a Celite pad and then concentrated in vacuo. The resulting acidic solution was then extracted with ethyl acetate (3×300 ml) and the combined organic layers washed with brine (2×100 ml). Organics then dried with magnesium sulfate and concentrated in vacuo. Crude product recrystallised from ethyl acetate to give the white crystalline product, (2S)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid (22.55 g, 76%). The antipodal intermediate, (2R)-1-(tert-butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid, was made according to the same protocol, starting from commercial (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid.

Quantity

30 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][C:6]([N:8]1[CH2:12][C@H:11]([OH:13])[CH2:10][C@H:9]1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].[O-2].[O-2].[O-2].[Cr+6].S(=O)(=O)(O)O.[Cr:26]([OH:30])([OH:29])(=[O:28])=[O:27]>CC(C)=O.O>[Cr:26]([OH:30])([OH:29])(=[O:28])=[O:27].[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11](=[O:13])[CH2:10][C@H:9]1[C:14]([OH:16])=[O:15])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1[C@@H](C[C@H](C1)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

66.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[O-2].[O-2].[Cr+6]

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

53.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

115 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)(O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr](=O)(=O)(O)O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A mechanical stirrer was placed in the flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for a further 15 minutes—

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the optimal temperature of 25° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then quenched by the addition of methanol (20 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Exotherm controlled by the use of an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

if necessary, direct addition of a small amount of crushed ice to the reaction mixture itself

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through a Celite pad

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting acidic solution was then extracted with ethyl acetate (3×300 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers washed with brine (2×100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Organics then dried with magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crude product recrystallised from ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cr](=O)(=O)(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)N1[C@@H](CC(C1)=O)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22.55 g | |

| YIELD: PERCENTYIELD | 76% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |